molecular formula C9H8N2O2 B1315494 Methyl imidazo[1,2-a]pyridine-5-carboxylate CAS No. 88047-55-6

Methyl imidazo[1,2-a]pyridine-5-carboxylate

Cat. No. B1315494
CAS RN: 88047-55-6
M. Wt: 176.17 g/mol
InChI Key: HDJQUCDRHCVPEQ-UHFFFAOYSA-N
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Description

“Methyl imidazo[1,2-a]pyridine-5-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is a type of fused nitrogen-bridged heterocyclic compound .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols are environmentally friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .


Molecular Structure Analysis

The molecular structure of “Methyl imidazo[1,2-a]pyridine-5-carboxylate” is characterized by a fused nitrogen-bridged heterocyclic compound . The exact mass of the molecule is 176.058577502 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The initial imine formation is the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .


Physical And Chemical Properties Analysis

“Methyl imidazo[1,2-a]pyridine-5-carboxylate” has a molecular weight of 176.17 g/mol . It has a topological polar surface area of 43.6 Ų and a complexity of 208 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis Methods : Methyl imidazo[1,2-a]pyridine-5-carboxylate and its derivatives are synthesized using various methods. For instance, a method for direct oxidizing of the methyl group in compound without preliminary protection of amino group leads to one-stage synthesis of 2-aminoisonicotine acid, a precursor of (2-aminopyridin-4-yl)methanol 1 (Lifshits, Ostapchuk, & Brel, 2015). Additionally, the use of elemental sulfur as an oxidizer enables one-pot synthesis of the methyl ester of 2-aminoisonicotine acid.

  • Crystal Structure Analysis : The crystal structure of imidazo[1,2-a]pyridine-based derivatives has been studied, showing that bulky or electron-rich moieties do not significantly affect the structural occupancy of these compounds. This is important for understanding the molecular interactions and potential applications in medicinal chemistry (Kwong et al., 2019).

Medicinal Chemistry and Biological Activity

  • Therapeutic Potential : Imidazo[1,2-a]pyridine scaffolds are recognized as "drug prejudice" scaffolds due to their broad range of applications in medicinal chemistry. They exhibit diverse bioactivities including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitory activities (Deep et al., 2016).

  • Antitumor Applications : Specific imidazo[1,2-a]pyridine derivatives have been identified as potential antitumor agents. These compounds have shown promising activity in inhibiting various enzymes and receptors, such as CDK, VEGFR, PI3K, and EGFR, and demonstrated efficacy against different tumor cell lines. Some of these analogues are under clinical trials as novel anticancer agents (Goel, Luxami, & Paul, 2016).

Chemical Synthesis and Modifications

  • Synthesis Techniques : Various synthesis techniques for imidazo[1,2-a]pyridines have been developed, employing mild conditions and inexpensive catalysts. These methods aim to enhance biological activity and functional group diversity (Ravi & Adimurthy, 2017).

  • Continuous Flow Synthesis : The first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid represents a significant advance, enabling the efficient and scalable production of these compounds (Herath, Dahl, & Cosford, 2010).

Safety And Hazards

“Methyl imidazo[1,2-a]pyridine-5-carboxylate” has several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding inhalation, contact with skin, and if swallowed .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .

properties

IUPAC Name

methyl imidazo[1,2-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-4-8-10-5-6-11(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJQUCDRHCVPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=NC=CN21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516155
Record name Methyl imidazo[1,2-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl imidazo[1,2-a]pyridine-5-carboxylate

CAS RN

88047-55-6
Record name Methyl imidazo[1,2-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl imidazo[1,2-a]pyridine-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EJ Latham, SP Stanforth - Journal of heterocyclic chemistry, 1996 - Wiley Online Library
The relative fluorescence intensity of a number of 1,2,3‐triazolo[1,5‐a]pyridine esters 6 and 7 and imidazo‐[1,2‐a]pyridine esters 10 and 11 were determined and compared with methyl …
Number of citations: 7 onlinelibrary.wiley.com

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